INCB059872 vs. ORY-1001 (Iadademstat): SCLC Cell Panel Antiproliferative Activity
INCB059872 demonstrates antiproliferative activity across a panel of SCLC cell lines with EC50 values ranging from 47 to 377 nM [1]. While ORY-1001 exhibits higher biochemical potency (IC50 <20 nM), direct cross-study comparison of SCLC antiproliferative activity between the two compounds has not been reported under identical experimental conditions. The INCB059872 EC50 range was established across multiple SCLC lines, reflecting clinically relevant heterogeneity in tumor response [1].
| Evidence Dimension | Antiproliferative activity in SCLC cell lines |
|---|---|
| Target Compound Data | EC50 = 47-377 nM across a panel of SCLC cell lines |
| Comparator Or Baseline | No direct head-to-head comparator data available in same assay system |
| Quantified Difference | Not quantifiable due to absence of head-to-head data |
| Conditions | SCLC cell line proliferation assay; exact panel composition not fully specified in abstract |
Why This Matters
This evidence defines the expected working concentration range for INCB059872 in SCLC proliferation studies, enabling accurate experimental design and dose selection.
- [1] Liu XM, et al. Abstract 4704: The evaluation of INCB059872, an FAD-directed inhibitor of LSD1, in preclinical models of human small cell lung cancer. Cancer Res. 2016;76(14_Supplement):4704. View Source
